molecular formula C22H18BrFN2O3 B11101257 N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-(4-fluorophenoxy)acetohydrazide

N'-[(E)-{2-[(3-bromobenzyl)oxy]phenyl}methylidene]-2-(4-fluorophenoxy)acetohydrazide

Cat. No.: B11101257
M. Wt: 457.3 g/mol
InChI Key: XZDJUUIVEFVIRV-DHRITJCHSA-N
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Description

N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE is a complex organic compound that features a combination of bromobenzyl, phenyl, and fluorophenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 3-bromobenzyl alcohol with phenol derivatives under specific conditions to form the bromobenzyl phenyl ether intermediate. This intermediate is then reacted with 4-fluorophenoxyacetic acid hydrazide under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the bromobenzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromobenzylamine: Shares the bromobenzyl group but lacks the phenyl and fluorophenoxy groups.

    4-Bromophenyl 4-bromobenzoate: Contains bromophenyl groups but differs in overall structure and functional groups.

Uniqueness

N’~1~-((E)-1-{2-[(3-BROMOBENZYL)OXY]PHENYL}METHYLIDENE)-2-(4-FLUOROPHENOXY)ACETOHYDRAZIDE is unique due to its combination of bromobenzyl, phenyl, and fluorophenoxy groups, which confer specific chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C22H18BrFN2O3

Molecular Weight

457.3 g/mol

IUPAC Name

N-[(E)-[2-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C22H18BrFN2O3/c23-18-6-3-4-16(12-18)14-29-21-7-2-1-5-17(21)13-25-26-22(27)15-28-20-10-8-19(24)9-11-20/h1-13H,14-15H2,(H,26,27)/b25-13+

InChI Key

XZDJUUIVEFVIRV-DHRITJCHSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)F)OCC3=CC(=CC=C3)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=C(C=C2)F)OCC3=CC(=CC=C3)Br

Origin of Product

United States

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